molecular formula C17H8N2O2 B11515678 2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile CAS No. 175026-97-8

2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile

Cat. No.: B11515678
CAS No.: 175026-97-8
M. Wt: 272.26 g/mol
InChI Key: MYMLJUOAANBFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile is a complex organic compound that belongs to the class of naphthoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthoquinoline core with two oxo groups and a carbonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aromatic amine with a suitable diketone, followed by cyclization and oxidation steps to form the naphthoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile involves its interaction with molecular targets such as ASK1. By inhibiting ASK1, the compound can modulate signaling pathways involved in apoptosis and cellular stress responses. This inhibition is competitive, as demonstrated in in vitro kinase assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit ASK1 with high specificity makes it a valuable compound for therapeutic research.

Properties

CAS No.

175026-97-8

Molecular Formula

C17H8N2O2

Molecular Weight

272.26 g/mol

IUPAC Name

8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carbonitrile

InChI

InChI=1S/C17H8N2O2/c18-8-12-14-9-4-1-2-5-10(9)16(20)11-6-3-7-13(15(11)14)19-17(12)21/h1-7H,(H,19,21)

InChI Key

MYMLJUOAANBFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)NC4=CC=CC(=C43)C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.